molecular formula C15H10F2O3 B1359325 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone CAS No. 951885-29-3

3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1359325
CAS No.: 951885-29-3
M. Wt: 276.23 g/mol
InChI Key: PJYBYDHLKYXKQD-UHFFFAOYSA-N
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Description

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone is a fluorinated benzophenone derivative with the molecular formula C15H10F2O3 and a molecular weight of 276.24 g/mol . This compound is characterized by the presence of two fluorine atoms and an ethylenedioxy group attached to the benzophenone core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,4-(ethylenedioxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone can be compared with other similar compounds such as:

3,4-Difluoro-3’,4’-(ethylenedioxy)benzophenone stands out due to the presence of both fluorine atoms and the ethylenedioxy group, providing unique reactivity and versatility in various applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYBYDHLKYXKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176185
Record name (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-29-3
Record name (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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